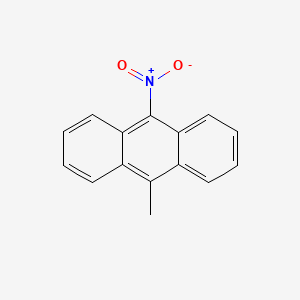

9-Methyl-10-nitroanthracene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. Anthracene (B1667546) is a well-known three-ring PAH. The introduction of substituent groups, such as the methyl and nitro groups in 9-Methyl-10-nitroanthracene, significantly influences the electronic and steric properties of the parent PAH. nih.gov Nitro-PAHs, a subgroup to which this compound belongs, are of particular interest due to their presence in the environment and their distinct photochemical reactivity. nih.gov The orientation of the nitro group relative to the aromatic rings, whether co-planar or perpendicular, can drastically affect the molecule's stability and reaction pathways. nih.gov In the case of 9-nitroanthracene-like molecules, the nitro group is positioned next to two peri-hydrogens, forcing it into a perpendicular orientation which influences its reactivity. nih.gov

Significance of Substituted Anthracene Derivatives in Organic Reactivity Studies

Substituted anthracene derivatives are valuable tools for investigating reaction mechanisms in organic chemistry. nih.govrsc.org The substituents on the anthracene core can be systematically varied to probe electronic and steric effects on reaction rates and pathways. rsc.org For instance, the study of various 9-substituted anthracene derivatives has provided insights into photochemical dimerization and thermal dissociation processes. rsc.org The presence of both an electron-donating methyl group and an electron-withdrawing nitro group in this compound makes it a particularly interesting subject for studying the interplay of these opposing electronic influences on the reactivity of the anthracene system. oregonstate.edu

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its photochemical behavior. nih.govresearchgate.net Studies have explored its synthesis, typically through the nitration of 9-methylanthracene (B110197), and its subsequent reactions when exposed to light. nih.govsci-hub.se A key area of investigation has been the light-induced rearrangement of the nitro group, leading to the formation of various photoproducts. nih.govresearchgate.net The presence of the methyl group has been shown to stabilize certain intermediates, allowing for their isolation and characterization, which provides a deeper understanding of the reaction mechanism. nih.gov The degradation kinetics of this compound under irradiation have also been a subject of study, revealing its relatively rapid transformation. nih.gov

Chemical Properties and Synthesis

The distinct chemical identity of this compound is defined by its physical and chemical properties, as well as the methods employed for its synthesis.

Physical and Chemical Properties

Below is a table summarizing key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₂ | nist.gov |

| Molecular Weight | 237.25 g/mol | nist.govnih.gov |

| CAS Registry Number | 84457-22-7 | nist.govnih.gov |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| XLogP3 | 5.1 | nih.gov |

This table is interactive. Click on the headers to sort.

Synthesis of this compound

The primary method for synthesizing this compound is through the nitration of 9-methylanthracene. nih.gov A common procedure involves reacting 9-methylanthracene with sodium nitrate (B79036) in a 1:1 molar ratio. nih.gov This reaction is typically carried out in a solvent mixture of trifluoroacetic acid and acetic anhydride (B1165640) under an argon atmosphere at room temperature with stirring. nih.gov Another documented method involves the reaction of 9-methylanthracene with nitrogen dioxide gas. sci-hub.se

Reactivity and Research Findings

The reactivity of this compound, particularly its behavior under photochemical conditions, has been a central focus of research.

Photochemical Reactions

Upon exposure to light, this compound undergoes a series of transformations. The process is initiated by the absorption of light, promoting the molecule to an excited state. nih.gov The nitro group then rearranges to a nitrite (B80452), followed by the cleavage of the N-O bond to form a nitroso radical and an oxygen-centered radical on the anthracene moiety. nih.govresearchgate.net

The primary photoproducts observed upon photolysis in solvents like chloroform (B151607) or methanol (B129727) are 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone, typically in a 4:1 ratio under ambient air. researchgate.netresearchgate.net The formation of 9-methyl-9-nitrosoanthracen-10-one is significant as it confirms the proposed excited-state rearrangement mechanism. nih.govresearchgate.net This intermediate is stabilized by the methyl group, allowing for its isolation and characterization. nih.gov Prolonged irradiation can lead to the conversion of 9-methyl-9-nitrosoanthracen-10-one into 9,10-anthraquinone. nih.gov

Degradation Kinetics

Kinetic studies have shown that the degradation of this compound under photolytic conditions follows first-order kinetics. nih.gov The degradation half-life in chloroform under ambient air has been determined to be approximately 14 minutes. nih.gov The reaction proceeds faster in the presence of air (oxygen) compared to an inert nitrogen atmosphere, with the half-life increasing to 20 minutes when purged with nitrogen. nih.gov

Properties

IUPAC Name |

9-methyl-10-nitroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10-11-6-2-4-8-13(11)15(16(17)18)14-9-5-3-7-12(10)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIFGOKEBFQCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233436 | |

| Record name | Anthracene, 9-methyl-10-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84457-22-7 | |

| Record name | Anthracene, 9-methyl-10-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084457227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9-methyl-10-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Methyl 10 Nitroanthracene and Analogous Nitroanthracenes

General Principles of Anthracene (B1667546) Nitration

Anthracene, a tricyclic aromatic hydrocarbon, undergoes electrophilic substitution reactions, with the 9 and 10 positions being the most reactive sites. nowgonggirlscollege.co.in This preference is attributed to the stability of the carbocation intermediate (arenium ion) formed during the reaction, which allows for the preservation of two intact benzene (B151609) rings. nowgonggirlscollege.co.instackexchange.com

Nitration is a classic example of electrophilic aromatic substitution. numberanalytics.com The reaction typically involves treating the aromatic substrate with a nitrating agent, which generates the highly reactive nitronium ion (NO2+). masterorganicchemistry.comnih.gov Common nitrating agents include a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). numberanalytics.comorgsyn.org The strength of the nitrating agent and the reaction conditions can be tailored depending on the reactivity of the anthracene derivative. nih.gov

Specific Synthetic Routes to 9-Methyl-10-nitroanthracene

The most direct route to this compound is the nitration of 9-methylanthracene (B110197). nih.gov This precursor, a methylated derivative of anthracene, directs the incoming nitro group to the 10-position due to the activating effect of the methyl group and the inherent reactivity of that position.

In a typical procedure, 9-methylanthracene is reacted with a nitrating agent to yield the desired product. nih.gov The presence of the methyl group at the 9-position can influence the reaction, sometimes leading to side-chain nitration as a competing reaction, although ring nitration is generally favored for the synthesis of this compound. kyoto-u.ac.jpoup.com

Another approach involves the photonitration of 9-methylanthracene using tetranitromethane (TNM). This photochemical reaction leads to the addition of both a trinitromethyl and a nitro group across the 9 and 10 positions of the anthracene core. csuohio.edu

The synthesis of this compound has been achieved through the nitration of 9-methylanthracene using sodium nitrate (B79036) in a mixture of trifluoroacetic acid and acetic anhydride. nih.gov This reaction is conducted under an argon atmosphere at ambient temperature with stirring. nih.gov The molar ratio of the reactants is a critical parameter, with a 1:1 molar ratio of 9-methylanthracene to sodium nitrate being reported. nih.gov

The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov Following the reaction, the product is typically isolated and purified using standard laboratory procedures such as partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous solution, followed by chromatographic techniques. nih.gov

Table 1: Reaction Conditions for the Synthesis of this compound nih.gov

| Parameter | Condition |

| Precursor | 9-Methylanthracene |

| Nitrating Agent | Sodium nitrate |

| Solvent | Trifluoroacetic acid/Acetic anhydride (1/1, v/v) |

| Atmosphere | Argon |

| Temperature | Ambient |

| Molar Ratio | 1:1 (9-methylanthracene:sodium nitrate) |

| Stirring | Yes |

Mechanistic Insights into Nitration Reactions Yielding Nitroanthracenes

The nitration of anthracene and its derivatives proceeds through an electrophilic aromatic substitution (SEAr) mechanism. numberanalytics.comresearchgate.net This multi-step process is initiated by the attack of the electron-rich π-system of the aromatic ring on the electrophile, in this case, the nitronium ion (NO2+). masterorganicchemistry.com

The key steps in the electrophilic nitration of anthracenes are:

Formation of the Nitronium Ion: The nitronium ion is generated from the nitrating agent. For instance, in a mixture of nitric acid and sulfuric acid, nitric acid is protonated by the stronger sulfuric acid, which then loses a water molecule to form NO2+. masterorganicchemistry.com

Formation of the σ-complex (Arenium Ion): The nitronium ion attacks the anthracene ring, typically at the 9 or 10 position, breaking the aromaticity and forming a resonance-stabilized carbocation known as a σ-complex or arenium ion. nowgonggirlscollege.co.instackexchange.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring system and yielding the nitroanthracene product. masterorganicchemistry.com

Recent studies have proposed a more nuanced mechanism involving discrete intermediates, including an initial encounter complex between the nitronium ion and the aromatic π-system, which then evolves into a single-electron transfer (SET) complex before collapsing to the σ-complex. acs.orgacs.org

The nitronium ion (NO2+) is the crucial electrophilic species in most aromatic nitration reactions. masterorganicchemistry.comscirp.org Its generation is a prerequisite for the reaction to occur. The concentration and reactivity of the nitronium ion are influenced by the composition of the nitrating mixture. nih.gov

The reaction between the nitronium ion and the aromatic substrate is the rate-determining step in many nitration reactions. nih.gov The interaction begins with the formation of a π-complex, where the nitronium ion is associated with the electron cloud of the anthracene ring. acs.org This is followed by the formation of the more tightly bound σ-complex. acs.org

In some cases, particularly in the gas phase, oxygen transfer from the nitronium ion to the aromatic ring has been observed, highlighting the complex reactivity of this intermediate. acs.org Furthermore, the nitration can sometimes proceed through radical pathways, especially under specific conditions or with certain substrates, though the electrophilic pathway is generally dominant for the synthesis of nitroanthracenes. nih.gov

Photochemical Transformations and Reaction Mechanisms of 9 Methyl 10 Nitroanthracene

Excited State Dynamics and Energy Transfer Pathways

The initial absorption of light by 9-methyl-10-nitroanthracene promotes the molecule to an excited singlet state. nih.gov This is the first step in a series of rapid photophysical and photochemical processes.

Singlet and Triplet State Involvement in Photoreactions

Upon photoexcitation, this compound is elevated to an excited singlet state (S₁). nih.gov However, this state is typically short-lived for nitroaromatic compounds. researchgate.netnih.govacs.org A significant pathway for the deactivation of the S₁ state is intersystem crossing (ISC) to the triplet manifold (Tₙ). researchgate.netresearchgate.net For many nitro-PAHs, this process is remarkably efficient and occurs on an ultrafast timescale, often within femtoseconds to picoseconds. researchgate.netacs.org This rapid population of the triplet state is a key feature of their photochemistry. researchgate.netrsc.orgsemanticscholar.org

The photoreactions of this compound, including the characteristic nitro-to-nitrite rearrangement, are believed to originate from an excited triplet state. nih.govresearchgate.net Specifically, it has been proposed that the rearrangement occurs from a higher excited triplet nπ* state. researchgate.net The involvement of triplet states is a common feature in the photochemistry of nitroaromatic compounds, leading to various reaction pathways, including the formation of radicals and subsequent products. researchgate.netresearchgate.net

Intersystem Crossing Rates in Nitro-PAHs

Nitro-PAHs are known to exhibit some of the fastest intersystem crossing (ISC) rates observed for organic molecules. acs.org This high efficiency is attributed to strong spin-orbit coupling between the singlet and triplet manifolds, facilitated by the presence of the nitro group. acs.orgnih.gov The near-isoenergetic relationship between the initially excited singlet state (S₁) and a "receiver" triplet state is crucial for this rapid population transfer. nih.govacs.org

Studies on various nitro-PAHs have revealed extremely short S₁ state lifetimes, often in the femtosecond and picosecond range, which is a direct consequence of the ultrafast ISC. acs.org For instance, in 1-nitropyrene, intersystem crossing occurs with a time constant of 7 picoseconds. nih.gov This rapid transition to the triplet state often outcompetes fluorescence, which is why many nitro-PAHs are considered non-fluorescent. researchgate.netacs.org The El-Sayed rules support these high ISC rates, as the transition often involves a change in orbital type, such as from a ¹(π,π) state to a ³(n,π) state. acs.org

Nitro-to-Nitrite Rearrangement in Photoexcited this compound

A key photochemical reaction of this compound is the rearrangement of the nitro group to a nitrite (B80452) group. nih.govresearchgate.net This transformation is a critical step that dictates the subsequent formation of photoproducts.

Proposed Mechanistic Steps for Rearrangement

The currently accepted mechanism for the photoreaction of this compound is initiated by the absorption of light, which promotes the molecule to an excited singlet state. nih.gov This is followed by efficient intersystem crossing to an excited triplet state. nih.gov Within this excited triplet state, the nitro group undergoes a rearrangement to form a nitrite intermediate. nih.govresearchgate.net

The subsequent step involves the homolytic cleavage of the fragile O–N bond within the nitrite group. researchgate.net This cleavage results in the formation of a nitrogen monoxide (NO) radical and an oxygen-centered radical on the anthracene (B1667546) moiety. nih.govresearchgate.net The NO radical then recombines with the carbon atom at the opposite position (position 9) of the anthracene ring, which is a site of high radical stability. nih.govresearchgate.net This recombination step leads to the formation of the primary photoproduct, 9-methyl-9-nitrosoanthracen-10-one. nih.gov

Steric Influence of Methyl Group on Nitro Group Orientation and Reactivity

In this compound, the nitro group at the 10-position is situated between two peri-hydrogens, which forces it to adopt a perpendicular orientation relative to the plane of the anthracene rings due to steric hindrance. nih.gov This perpendicular arrangement is believed to facilitate the nitro-to-nitrite rearrangement upon photoexcitation. nih.gov

The methyl group at the 9-position also plays a significant role in the subsequent reactions. It is thought to stabilize the resulting nitroso ketone intermediate, 9-methyl-9-nitrosoanthracen-10-one, making it isolable and characterizable. nih.gov In contrast, for similar compounds lacking this methyl group, such as 9-nitroanthracene (B110200), the corresponding nitroso ketone is often unstable and rapidly converts to other products like anthraquinone (B42736). nih.govresearchgate.net The presence of a substituent at the opposite position of the nitro group, such as a methyl group, appears to be crucial for the observation and isolation of the nitroso ketone intermediate. nih.gov

Formation and Characterization of Photoproducts

The photolysis of this compound in solvents like chloroform (B151607) or methanol (B129727) under UVA irradiation leads to the formation of two primary photoproducts. nih.govresearchgate.net These products have been identified and characterized using techniques such as HPLC, GC-MS, and NMR spectroscopy. nih.gov

The major photoproduct is 9-methyl-9-nitrosoanthracen-10-one (P₁) , and the minor product is 9,10-anthraquinone (P₂) . nih.gov Under ambient air conditions, the ratio of these two products is approximately 4:1. researchgate.net The formation of 9-methyl-9-nitrosoanthracen-10-one is a direct confirmation of the proposed nitro-to-nitrite rearrangement mechanism. researchgate.net

Table 1: Photoproducts of this compound Photolysis

| Product Name | Abbreviation | Relative Yield (Ambient Air) |

|---|---|---|

| 9-methyl-9-nitrosoanthracen-10-one | P₁ | Major (approx. 80%) |

The primary product, 9-methyl-9-nitrosoanthracen-10-one, is relatively stable in its solid form and in a chloroform solution for some time. nih.gov However, prolonged irradiation of this nitroso ketone leads to its conversion into 9,10-anthraquinone. nih.gov This suggests that the formation of 9,10-anthraquinone is a secondary photochemical process. Interestingly, the conversion of the nitroso ketone to the anthraquinone appears to be independent of the presence of oxygen. nih.gov An unstable intermediate (P₀) has also been detected but is difficult to isolate. nih.gov

Kinetic analysis of the photoreaction in deuterated chloroform, monitored by NMR, shows that the majority of the starting this compound disappears within 45 to 60 minutes of irradiation. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-Nitroanthracene |

| 9-methyl-9-nitrosoanthracen-10-one |

| 9,10-anthraquinone |

| 1-Nitropyrene |

| 9-Cyano-10-nitroanthracene |

| 9-Benzoyl-10-nitroanthracene |

| 10-Cyano-9-anthrol |

| 10-Benzoyl-9-anthrol |

| 9-Anthryloxy radical |

| 9-Anthrol |

| Anthrone |

| 10,10′-Bianthrone |

| 9-Nitrosoanthrone |

| 1-Nitronaphthalene |

| 6-Nitrochrysene |

| 3-Nitrofluoranthene |

| 2-Methyl-1-nitronaphthalene |

| 2-Nitronaphthalene |

| Anthracene-9-carboxylic acid |

| 12-Methyl-7-nitrobenz[a]anthracene |

| 7-Nitrobenz[a]anthracene |

| 2-Nitrofluorene |

| 2,7-Dinitrofluorene |

| 5-Nitroacenaphthene |

| 9,10-Dimethylanthracene (B165754) |

| 9-Nitromethylanthracene |

| 9-Ethylanthracene |

| 9-Ethyl-10-nitroanthracene |

| 9-Ethyl-9-hydroxy-10-nitro-9,10-dihydroanthracene |

Generation of 9-Methyl-9-nitrosoanthracen-10-one and 9,10-Anthraquinone

Upon irradiation with UVA light, this compound in solvents like chloroform or methanol undergoes transformation to yield two primary products: 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. nih.govresearchgate.netresearchgate.net The formation of the nitroso ketone, 9-methyl-9-nitrosoanthracen-10-one, is a key finding that confirms the proposed mechanism for nitro-PAHs with perpendicular nitro groups. researchgate.net The presence of the methyl group at the 9-position helps to stabilize this nitroso ketone intermediate, allowing for its isolation and characterization. nih.gov

In contrast, the photolysis of the parent compound, 9-nitroanthracene, primarily yields 9,10-anthraquinone because the corresponding nitroso ketone intermediate is unstable and rapidly converts to the quinone. nih.govscite.ai For this compound, 9-methyl-9-nitrosoanthracen-10-one is the major product, being relatively stable in its solid state. nih.gov However, prolonged irradiation will cause its conversion to 9,10-anthraquinone. nih.gov Studies have shown that under ambient air, the ratio of 9-methyl-9-nitrosoanthracen-10-one to 9,10-anthraquinone is approximately 80:20. nih.gov

Radical Intermediates: Nitric Oxide (NO•) and Anthryloxy Radicals

The photochemical reaction mechanism for this compound proceeds through a series of radical intermediates. nih.govresearchgate.net The process is initiated when the molecule absorbs light, promoting it to an excited singlet state which then undergoes intersystem crossing to a more stable excited triplet state. nih.gov In this excited state, a characteristic nitro-to-nitrite rearrangement occurs. nih.govresearchgate.net

Following this rearrangement, the labile O-N bond of the newly formed nitrite intermediate cleaves, a process known as homolytic cleavage. This bond breaking results in the formation of two radical species: a nitric oxide radical (NO•) and an oxygen-centered radical on the anthracene moiety, known as an anthryloxy radical. nih.govresearchgate.net The anthryloxy radical can then rearrange to form a carbon-centered radical. nih.govscite.ai Subsequently, the nitric oxide radical recombines with this carbon-centered radical at the opposite side of the ring in a concerted fashion to form the stable 9-methyl-9-nitrosoanthracen-10-one intermediate. nih.govresearchgate.net This mechanism is consistent with observations for other 9-nitroanthracene derivatives. researchgate.net

Kinetic Analysis of Photoreactions of this compound

The study of the reaction kinetics provides quantitative insight into the speed and factors influencing the photochemical transformation of this compound.

Reaction Order and Rate Constants

The photolysis of this compound in chloroform (CDCl₃) has been shown to follow first-order reaction kinetics. nih.gov By monitoring the disappearance of the starting material over time using techniques like NMR spectroscopy, the rate of the reaction can be determined. nih.gov The degradation half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, serves as a key kinetic parameter.

| Condition | Solvent | Half-life (t₁/₂) |

| Ambient Air | CDCl₃ | 14 minutes |

| Nitrogen (N₂) Purged | CDCl₃ | 20 minutes |

| Data sourced from Stewart et al. (2009). nih.gov |

As the data indicates, the reaction proceeds faster in the presence of air. After 60 minutes of photolysis, the majority of the starting material is consumed. nih.gov

Influence of Solvent Polarity and Atmospheric Conditions

The environment in which the photoreaction occurs significantly impacts the kinetics. Atmospheric conditions play a direct role, as evidenced by the faster degradation of this compound in ambient air compared to a nitrogen-purged environment. nih.gov The presence of oxygen appears to accelerate the degradation process. researchgate.net

Solvent polarity also exerts a strong influence on the photodegradation rates of nitro-PAHs. nih.gov Generally, photoreactions for these compounds are faster in less polar solvents. nih.gov For the related compound 9-nitroanthracene, the degradation rate follows the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O, demonstrating a general trend of decreasing reaction rate with increasing solvent polarity. nih.gov This suggests that the less polar environment of chloroform facilitates the photochemical transformation of this compound. nih.govnih.gov

Comparative Photochemistry of Nitro-Substituted Anthracenes

The photochemical behavior of this compound is best understood when compared with other nitro-substituted anthracenes. These comparisons reveal how molecular structure dictates photoreactivity.

Structural Effects on Photoreactivity (e.g., 9-nitroanthracene, 9-cyano-10-nitroanthracene)

A primary factor governing the photoreactivity of nitro-PAHs is the orientation of the nitro group relative to the aromatic ring system. nih.govnih.gov In compounds like 9-nitroanthracene and this compound, the nitro group is positioned between two peri-hydrogens, which forces it into a perpendicular orientation due to steric hindrance. nih.govnih.gov This perpendicular arrangement facilitates a rapid nitro-to-nitrite rearrangement upon photoexcitation, leading to fast degradation rates. nih.govnih.gov

In contrast, nitro-PAHs where the nitro group can remain co-planar with the aromatic rings tend to react more slowly, typically through oxidation of the aromatic rings rather than rearrangement. nih.govnih.gov

The photoreactivity of 9-nitroanthracene derivatives is also influenced by the substituent at the 10-position. Studies on 10-chloro-, 10-cyano-, and 10-benzoyl-substituted 9-nitroanthracenes have shown that they also proceed through the formation of a nitroso ketone intermediate, similar to this compound. nih.govresearchgate.net However, in many of these cases, the intermediate is unstable and the corresponding anthraquinone is the major isolated product. nih.gov The methyl group in this compound provides sufficient stabilization to allow for the isolation of the nitroso ketone in high yield. nih.gov

| Compound | Solvent | Half-life (t₁/₂) |

| 9-Nitroanthracene | CHCl₃ | 1 minute |

| 9-Nitroanthracene | CH₂Cl₂ | 2 minutes |

| 9-Nitroanthracene | CH₃CN | 6 minutes |

| 9-Nitroanthracene | DMF | 3 minutes |

| Data sourced from Stewart et al. (2010). nih.gov |

The rapid degradation of 9-nitroanthracene, especially in less polar solvents, highlights the high photoreactivity conferred by the perpendicular nitro group, a structural feature it shares with this compound. nih.gov

Quantum Yields and Photostability of Nitroanthracene Derivatives

The photostability of nitroanthracene derivatives is significantly influenced by the nature and position of substituents on the anthracene core. Research indicates that the addition of a nitro group generally decreases the photostability of the parent polycyclic aromatic hydrocarbon. researchgate.net Conversely, the presence of a methyl group tends to slightly enhance stability compared to the parent compound. researchgate.net

Studies on the photodegradation of anthracene and its derivatives in isooctane (B107328) solutions have shown that nitro-derivatives decompose more readily than their parent compounds. researchgate.net For instance, the photostability of derivatives in isooctane was found to decrease in the order: 9-methylanthracene (B110197) > anthracene > 9-nitroanthracene. researchgate.net The degradation half-life of this compound, specifically, has been reported to be as short as approximately 14 minutes under ambient air conditions, highlighting its significant photoreactivity.

The orientation of the nitro group relative to the aromatic rings plays a crucial role in the photostability and reaction mechanisms of these compounds. In derivatives like 9-nitroanthracene, the nitro group is forced into a perpendicular orientation due to steric hindrance from the peri-hydrogens. researchgate.netnih.gov This non-planar configuration leads to reduced π-conjugation and facilitates faster non-radiative decay and photodegradation, making 9-nitroanthracene one of the fastest degrading compounds among several tested nitro-polycyclic aromatic hydrocarbons. researchgate.net The rate of photodegradation has been shown to increase with a larger nitro-group torsion angle relative to the aromatic plane.

The solvent environment also has a marked effect on the rate of photodegradation. For a range of nitro-polycyclic aromatic hydrocarbons, the degradation rates were observed to follow the order: chloroform > dichloromethane (B109758) > dimethylformamide (DMF) > DMF/water > acetonitrile (B52724) > acetonitrile/water. researchgate.net

Research Findings on Photodegradation

Detailed investigations into the photolysis of this compound in solvents like chloroform or methanol under ambient air reveal the formation of two primary products: 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone, in an approximate 4:1 ratio. researchgate.netresearchgate.net The formation of the nitroso ketone product is a key finding that supports a proposed mechanism involving an excited-state rearrangement of the nitro group. researchgate.netresearchgate.net This mechanism suggests that upon light absorption, the molecule reaches an excited triplet state, where the nitro group rearranges to a nitrite. nih.gov Subsequent cleavage of the N-O bond in the nitrite intermediate generates a nitroso radical and an oxygen-centered radical on the anthracene moiety. nih.govresearchgate.net

In contrast, the photolysis of nitroanthracenes without the 9-methyl group, such as 9-nitroanthracene, typically yields the respective quinone as the major or sole identified photoproduct. researchgate.netnih.govresearchgate.net For example, under irradiation, 9-nitroanthracene primarily converts to 9,10-anthraquinone. researchgate.netnih.gov

The tables below summarize the comparative photostability and photoproducts of relevant anthracene derivatives based on available research data.

Table 1: Comparative Photodegradation Half-Lives of Anthracene Derivatives in Isooctane

This table presents the degradation half-lives, expressed as the required dose of UV irradiation to reduce the initial concentration by half, for anthracene and two of its derivatives in an isooctane solution.

| Compound | Degradation Half-Life (Irradiation Dose, W·h/m²) |

| 9-Nitroanthracene | 8.8 researchgate.net |

| Anthracene | 73.7 researchgate.net |

| 9-Methylanthracene | 100.5 researchgate.net |

Table 2: Major Photolysis Products of Selected Nitroanthracene Derivatives

This table outlines the primary products identified following the photolysis of this compound and its parent compound, 9-nitroanthracene, in organic solvents.

| Compound | Major Photoproduct(s) |

| This compound | 9-Methyl-9-nitrosoanthracen-10-one, 9,10-Anthraquinone researchgate.netresearchgate.net |

| 9-Nitroanthracene | 9,10-Anthraquinone researchgate.netnih.gov |

Electrochemical Behavior and Electron Transfer Characteristics of 9 Methyl 10 Nitroanthracene

Electroreduction Mechanisms of the Nitro Group

The electroreduction of nitroaromatic compounds, including 9-Methyl-10-nitroanthracene, is a complex process that typically proceeds through a series of one-electron transfer steps. The initial step involves the formation of an anion radical, the stability and subsequent reactions of which are highly dependent on the solvent, the supporting electrolyte, and the molecular structure.

The first step in the electroreduction of this compound is the reversible one-electron reduction to form its corresponding anion radical. This process is influenced by the presence of both the methyl and nitro substituents on the anthracene (B1667546) ring. The nitro group, being strongly electron-withdrawing, facilitates the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of the molecule.

Studies on related nitroanthracene compounds in aprotic solvents like dimethylformamide (DMF) have shown that the anion radicals can be stable and are characterized by specific redox potentials. researcher.liferjraap.combenthamopenarchives.comscispace.comsemanticscholar.org The stability of these radical anions is crucial as it dictates the pathway for subsequent chemical reactions. The presence of the methyl group at the 9-position can influence the electron density distribution and steric environment around the nitro group, thereby affecting the stability of the formed anion radical. The half-life for the degradation of this compound has been reported to be approximately 14 minutes under ambient air conditions.

Following the formation of the anion radical, subsequent reactions can occur, with dimerization being a common pathway for substituted anthracene anion radicals. cdnsciencepub.com For 9-nitroanthracene (B110200), it has been observed that the anion radicals can undergo dimerization. researcher.life The dimerization process for the anion radicals of 9-substituted anthracenes, such as 9-cyano and 9-nitroanthracene, has been shown to occur at the 10-position, which has the highest spin density. cdnsciencepub.com

In the case of 9-nitroanthracene, the initial product of electroreduction is a dimer, which upon reaction with methyl iodide, can form bianthronyldioxime. cdnsciencepub.com While specific studies on the dimerization of the this compound anion radical are not extensively detailed in the provided results, the behavior of similar compounds suggests that dimerization at the meso-positions (9 and 10) of the anthracene ring is a likely subsequent process. The methyl group at the 9-position could sterically hinder dimerization at that site, potentially favoring dimerization involving the 10-position where the nitro group is located.

Redox Potentials and Electrochemical Response

The redox potentials of this compound are key parameters that quantify its ability to accept or donate electrons. These potentials are typically measured using techniques like cyclic voltammetry. The presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) at the 9 and 10 positions, respectively, creates a push-pull system that significantly affects the electronic properties and, consequently, the redox potentials.

Studies on a series of meso-substituted anthracenes have established a clear relationship between the substituent's electronic nature and the oxidation potentials. cdnsciencepub.com Generally, electron-withdrawing groups increase the oxidation potential (making it harder to remove an electron), while electron-donating groups decrease it. For 9-nitroanthracene, the first ionization potential has been measured at 7.43 eV, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which has maximum electron density at the 9 and 10 positions. cdnsciencepub.com

The electrochemical reduction of nitroaromatic compounds is a well-studied process. google.com The reduction potential is sensitive to the molecular structure and the solvent environment. For instance, the reduction potentials of donor-acceptor pairs, including 10-methylphenothiazine (B72558) and 9-nitroanthracene, have been studied to understand charge-transfer thermodynamics, highlighting the influence of the medium on the measured potentials. nih.gov

Table 1: Electrochemical Data for Selected Anthracene Derivatives

| Compound | First Ionization Potential (E1, eV) | Oxidation Potential (E°ox, V vs. SCE) |

| 9-Nitroanthracene | 7.43 | 1.56 |

| 9-Methylanthracene (B110197) | - | 1.15 |

| Anthracene | 7.41 | 1.29 |

Data sourced from studies on substituted anthracenes. cdnsciencepub.com

Investigation of Electron Donor-Acceptor Interactions

The unique electronic structure of this compound, with its donor and acceptor substituents, makes it an interesting candidate for studying intramolecular and intermolecular electron donor-acceptor (EDA) interactions.

Substituted anthracenes are known to form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable acceptor molecules like tetracyanoethylene (B109619) (TCNE). cdnsciencepub.com These complexes exhibit characteristic broad absorption bands in the visible region, which are not present in the spectra of the individual components. The energy of the charge-transfer transition (hνCT) is a measure of the interaction between the donor (anthracene derivative) and the acceptor.

For a series of 9-substituted anthracenes, a linear correlation has been observed between their first ionization potentials (E1) and the charge-transfer transition energies (hνCT) of their complexes with TCNE. cdnsciencepub.com This indicates that the energy required for charge transfer is directly related to the ease of removing an electron from the anthracene donor. Irradiation of the charge-transfer complex of 9-methylanthracene with tetranitromethane (TNM) leads to the formation of a triad (B1167595) consisting of a 9-methylanthracene radical cation, a nitrogen dioxide radical, and a trinitromethide anion. csuohio.edu

The nature and position of substituents on the anthracene ring have a profound impact on the energetics of electron transfer. The Hammett equation has been applied to correlate reaction rates and equilibrium constants for reactions involving substituted aromatic compounds, including anthracenes. oregonstate.edu

Studies on 9,10-donor-acceptor substituted anthracenes have revealed the presence of intramolecular charge transfer (ICT) states upon photoexcitation. researchgate.net For example, dual fluorescence has been observed for some 9-amino-10-cyanoanthracene derivatives in polar solvents, originating from a locally excited state and an ICT state. researchgate.net This highlights the significant role of substituent-induced charge separation in the excited state. The combination of a donor (-NH2) and an acceptor (-NO) group in 9-amino-10-nitroanthracene leads to a large quadratic hyperpolarizability, indicating substantial intramolecular charge transfer. researchgate.net

Computational and Theoretical Studies on 9 Methyl 10 Nitroanthracene Electronic Structure and Reactivity

Application of Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to model the electronic structure and properties of molecules. advancesinmechanics.comsapub.org These methods have been instrumental in understanding the conformational preferences and electronic transitions of 9-Methyl-10-nitroanthracene and related compounds.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.orgyoutube.com For anthracene (B1667546) derivatives, a key structural feature is the planarity of the aromatic system and the orientation of its substituents. In 9-nitroanthracene-like molecules, the nitro group, positioned between two peri-hydrogens, is forced into a perpendicular orientation relative to the aromatic rings due to steric hindrance. nih.gov This perpendicular arrangement significantly influences the molecule's photochemical reactivity. nih.gov

Studies on related 9,10-dihydroanthracene (B76342) derivatives have shown that the central ring can adopt a boat-shaped conformation, with bulky substituents often preferring a pseudoaxial position. csuohio.eduresearchgate.net For instance, in (E)-9,10-Dihydro-9-methyl-9-nitro-10-(trinitromethyl)anthracene, the larger trinitromethyl group is found in a pseudoaxial position. csuohio.edu The dihedral angle between the two benzene (B151609) ring planes in this derivative is 28.93(9)°. csuohio.edu DFT calculations on methyl-substituted 9,10-dihydroanthracenes have been used to determine the degree of ring puckering. researchgate.net

Upon absorption of light, this compound is promoted to an excited singlet state. nih.gov This is a short-lived species that can undergo intersystem crossing to a more stable excited triplet state. nih.govresearchgate.net It is from this excited triplet state that the characteristic photochemical reactions of many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) initiate. nih.govresearchgate.net For a wide range of nitro-aromatic compounds, including 9-nitroanthracene (B110200), the triplet manifold represents a primary pathway for energy dissipation. researchgate.net

Computational methods can calculate the energies and properties of these different electronic states. For instance, in many nitroaromatics, the initial photochemical step involves a nitro-nitrite rearrangement occurring from a higher excited triplet nπ* state. researchgate.net This is followed by the cleavage of the nitrite (B80452) to form radical species. researchgate.net Theoretical studies on related nitroanthracene derivatives have explored the nature of these excited states, identifying them as crucial intermediates in their photochemical transformations. researchgate.net

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals. sapub.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. imperial.ac.ukwikipedia.org

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that provides insight into the chemical reactivity and electronic transitions of a molecule. ossila.comwuxiapptec.com A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and, therefore, more reactive. researchgate.netnih.gov

Calculations of the HOMO-LUMO gap for various nitro-PAHs have been performed to correlate this property with their photochemical behavior. mdpi.com However, for a series of nitro-PAHs, no direct correlation was found between the HOMO-LUMO gap and their ability to induce lipid peroxidation upon UVA irradiation, suggesting that other factors also play a significant role in their phototoxicity. researchgate.netmdpi.com Nevertheless, the analysis of frontier orbitals remains a valuable tool for understanding charge transfer within the molecule and predicting reaction pathways. researchgate.netresearchgate.net

Photochemical reactions of this compound proceed through radical intermediates. nih.govresearchgate.net After the initial nitro-nitrite rearrangement and subsequent N-O bond cleavage, a phenoxy radical and a nitrogen monoxide (NO) radical are formed. nih.gov The phenoxy radical can then rearrange to a more stable carbon-centered radical within the anthracene ring system. nih.gov

Computational studies can map the spin density distribution in these radical intermediates. This analysis helps to identify the most likely sites for subsequent reactions. For example, the NO radical is proposed to react with the most stable carbon-centered radical on the opposite side of the nitro group in a concerted fashion. nih.gov Understanding the spin density is crucial for predicting the structure of the resulting products, such as the formation of 9-methyl-9-nitrosoanthracen-10-one. nih.gov

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of transition states, which are the high-energy structures that connect reactants to products. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.

For this compound, the proposed photochemical reaction mechanism involves several steps:

Excitation to the singlet state followed by intersystem crossing to the triplet state. nih.gov

Rearrangement of the nitro group to a nitrite group in the excited triplet state. nih.gov

Homolytic cleavage of the N-O bond in the nitrite intermediate to form a phenoxy radical and an NO radical. nih.govresearchgate.net

Rearrangement of the phenoxy radical to a carbon-centered radical. nih.gov

Radical recombination between the carbon-centered radical and the NO radical to form a nitroso ketone. nih.govresearchgate.net

Theoretical modeling can provide energetic details for each of these steps, helping to validate the proposed mechanism and understand the factors that control the reaction rate and product distribution. For instance, studies on the photonitration of 9-methylanthracene (B110197) have proposed the formation of a triad (B1167595) consisting of a 9-methylanthracene radical cation, a nitrogen dioxide radical, and a trinitromethide anion as key intermediates. csuohio.edu

Theoretical Elucidation of Photorearrangement Mechanisms

The photochemical behavior of this compound has been a subject of significant theoretical interest. Upon exposure to light, it does not simply degrade but undergoes a complex and fascinating rearrangement. Computational studies, in conjunction with experimental analysis, have been key to outlining the step-by-step mechanism of this transformation. nih.gov

The proposed mechanism begins with the absorption of light, which promotes the molecule to an excited singlet state. nih.gov This is followed by an intersystem crossing to a more stable excited triplet state. nih.gov It is within this triplet state that the critical nitro-to-nitrite rearrangement occurs. nih.gov This is a common pathway for nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) where the nitro group is forced into a perpendicular orientation relative to the aromatic rings. nih.gov

Following the formation of the nitrite intermediate, the mechanism proceeds through the breaking of the N-O bond. This homolytic cleavage results in the formation of two radical species: a nitrogen monoxide (NO) radical and an oxygen-centered radical (an anthryloxy radical) on the aromatic framework. nih.govresearchgate.net Computational models support the subsequent concerted rearrangement where the NO radical bonds to the most stable carbon radical site, which is at the C9 position, while the oxygen atom forms a ketone at the C10 position. nih.gov This process leads to the formation of the major, isolable photoproduct, 9-methyl-9-nitrosoanthracen-10-one. nih.govresearchgate.net

Experimental studies involving the irradiation of this compound in solvents like chloroform (B151607) and methanol (B129727) have confirmed the products predicted by these theoretical models. researchgate.net

Table 1: Photoproducts of this compound Irradiation

| Starting Material | Identified Photoproducts | Experimental Conditions | Supporting Evidence |

| This compound | 1. 9-methyl-9-nitrosoanthracen-10-one 2. 9,10-anthraquinone | UVA lamp irradiation in CHCl₃ or CH₃OH solution. nih.govresearchgate.net | HPLC, GC-MS, and NMR analysis. nih.gov |

The formation of 9-methyl-9-nitrosoanthracen-10-one serves as strong evidence for the theoretically proposed excited-state rearrangement mechanism involving the nitro-to-nitrite conversion and subsequent radical recombination. researchgate.net

Understanding Steric and Electronic Effects through Computational Models

The unique reactivity of this compound is deeply rooted in the steric and electronic influences of its substituent groups, the methyl (-CH₃) and nitro (-NO₂), at the 9 and 10 positions of the anthracene core. Computational models have been essential in dissecting these effects.

A critical structural feature dictated by steric effects is the orientation of the nitro group. In 9-nitroanthracene-like molecules, the nitro group is positioned between two peri-hydrogens, creating significant steric hindrance. nih.gov This forces the nitro group to adopt a conformation that is nearly perpendicular to the plane of the aromatic rings. nih.govresearchgate.net This perpendicular orientation is crucial, as it facilitates the photo-induced nitro-to-nitrite rearrangement, which is the key step in its photochemical transformation. nih.gov In contrast, nitro-PAHs where the nitro group can remain coplanar with the aromatic system tend to undergo different photochemical reactions, such as photo-oxidation of the aromatic rings. nih.gov

Electronic effects are also significant. The nitro group is strongly electron-withdrawing, while the methyl group is electron-donating. This "push-pull" arrangement across the anthracene system influences the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). Computational methods like Density Functional Theory (DFT) are used to model these electronic structures. advancesinmechanics.com For instance, studies on related nitroanthracenes show how the position of the nitro group alters the HOMO-LUMO energy gap, which in turn affects the molecule's electronic properties and reactivity. advancesinmechanics.com Computational models can predict the most reactive sites for radical attack by analyzing the HOMO composition or by using Fukui Function (FF) isosurfaces, which has been shown to be effective for predicting transformation products of PAHs. acs.org For anthracene itself, the highest contribution to the HOMO is at the C9 and C10 positions, correctly predicting their high reactivity. acs.org The presence of the methyl and nitro groups in this compound further modulates this intrinsic reactivity.

Table 2: Influence of Substituents on Molecular Properties

| Substituent | Position | Effect Type | Consequence | Computational Insight |

| Nitro (-NO₂) | 10 | Steric | Forced perpendicular orientation to the aromatic rings. nih.gov | Enables the nitro-to-nitrite photorearrangement pathway. nih.gov |

| Nitro (-NO₂) | 10 | Electronic | Strong electron-withdrawing group. | Lowers LUMO energy, creates an electron-deficient site. advancesinmechanics.com |

| Methyl (-CH₃) | 9 | Electronic | Electron-donating group. | Raises HOMO energy, creates an electron-rich site. oregonstate.edu |

These computational models confirm that the specific substitution pattern in this compound is not arbitrary but is fundamental to its observed photochemical behavior, distinguishing it from other substituted anthracenes.

Spectroscopic and Chromatographic Characterization in 9 Methyl 10 Nitroanthracene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 9-Methyl-10-nitroanthracene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the positions of the methyl and nitro substituents on the anthracene (B1667546) core.

In a study on the photochemical behavior of this compound, ¹H NMR spectroscopy was instrumental in identifying the photoproducts. The disappearance of the ¹H NMR signals corresponding to this compound and the appearance of new signals were monitored over time to follow the reaction progress. For instance, the characteristic singlet of the methyl group and the multiplets of the aromatic protons of the starting material would diminish, while new resonances corresponding to photoproducts like 9-methylanthracene (B110197) or bianthrones would emerge.

Kinetic studies of the reactions of this compound also employ NMR. By acquiring spectra at different time intervals, the rate of consumption of the reactant and the formation of products can be quantified, allowing for the determination of reaction rate constants.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 | s | -CH₃ |

| ¹H | 7.5-8.5 | m | Aromatic-H |

| ¹³C | ~14.0 | q | -CH₃ |

| ¹³C | 122-145 | m | Aromatic-C |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure of this compound. The UV-Vis absorption spectrum is characterized by structured bands in the near-UV region, which are typical for anthracene derivatives. These bands correspond to π-π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence spectroscopy reveals the emission properties of the molecule upon excitation. This compound exhibits fluorescence, although the nitro group often leads to quenching of the fluorescence intensity compared to the parent anthracene. The study of its fluorescence lifetime and quantum yield provides insights into the deactivation pathways of the excited state. For example, photochemical reactions often proceed from the excited singlet or triplet state, and fluorescence measurements can help in understanding the competition between photophysical and photochemical processes.

Table 2: Photophysical Data for this compound

| Parameter | Value | Solvent |

| Absorption λmax | ~385 nm | Cyclohexane |

| Emission λmax | ~410 nm | Cyclohexane |

| Fluorescence Quantum Yield (Φf) | Low | Various |

Note: The values are approximate and can vary with the experimental setup.

Mass Spectrometry (MS) for Product Identification and Mechanistic Support

Mass spectrometry (MS) is an indispensable technique in the study of this compound, particularly for the identification of reaction products and for gaining mechanistic insights. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern provides structural information, often showing the loss of the nitro group (NO₂) and the methyl group (CH₃).

In mechanistic studies of its photochemical or thermal reactions, MS is used to identify transient intermediates and final products. For example, in the study of its photodecomposition, MS analysis of the reaction mixture can reveal the formation of 9-methylanthracene (loss of NO₂) or other dimeric products. The exact mass measurements obtained from high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the products, providing strong evidence for proposed reaction pathways.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Quantification

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of this compound and its reaction mixtures. These techniques are crucial for separating complex mixtures and quantifying the individual components.

HPLC is particularly well-suited for the analysis of thermally sensitive compounds like this compound. Reversed-phase HPLC with a UV detector is commonly employed to monitor the progress of its reactions by measuring the decrease in the peak area of the starting material and the increase in the peak areas of the products over time. This allows for precise quantification and kinetic analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable derivatives or products of this compound. The retention time from the GC provides one level of identification, while the mass spectrum of each eluting component provides definitive structural information. This technique has been used to separate and identify a range of photoproducts in irradiated solutions of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. In the context of this compound research, ESR spectroscopy is employed to investigate reaction mechanisms that may involve radical intermediates.

For instance, some reactions of nitroaromatic compounds can proceed through single-electron transfer (SET) pathways, leading to the formation of radical anions. ESR spectroscopy can be used to detect the formation of the this compound radical anion, providing direct evidence for such a mechanism. The hyperfine structure of the ESR spectrum can also give information about the distribution of the unpaired electron density within the radical, offering deeper insight into its electronic structure.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters.

Therefore, in its ground state and in an achiral environment, this compound does not exhibit a CD spectrum. However, CD spectroscopy could potentially be applied if the molecule is placed in a chiral environment, such as a chiral solvent or a host-guest complex with a chiral host molecule. In such cases, an induced CD spectrum might be observed. Furthermore, if a reaction of this compound leads to the formation of chiral products, CD spectroscopy would be a valuable tool for their stereochemical analysis. To date, there is a lack of significant research employing CD spectroscopy in the direct analysis of this compound itself.

Interdisciplinary Research Perspectives and Future Directions for 9 Methyl 10 Nitroanthracene

Potential in Optoelectronic Materials Development

The field of organic electronics continually seeks novel molecules with tunable photophysical and electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. While direct studies on 9-Methyl-10-nitroanthracene for these specific applications are not widely documented, the characteristics of its parent structure, anthracene (B1667546), and related derivatives suggest a promising potential.

Polycyclic aromatic hydrocarbons (PAHs) are known for their distinctive optoelectronic properties owing to their extended π-conjugated systems. researchgate.net The introduction of donor and acceptor groups onto the anthracene core is a well-established strategy for tuning these properties. For instance, 9,10-donor-acceptor substituted anthracene derivatives have been shown to possess large quadratic hyperpolarizabilities, a key characteristic for nonlinear optical (NLO) materials. researchgate.net The structure of this compound, with its methyl (donor) and nitro (acceptor) groups, fits this paradigm.

Furthermore, related compounds like 9-nitroanthracene (B110200) and 9-bromo-10-nitroanthracene (B3047898) are noted for their fluorescence and luminescent properties, which are fundamental to OLED technology. smolecule.com The parent compound, 9-nitroanthracene, is recognized for its strong fluorescence, playing a role in the development of organic electronic and optoelectronic devices. Theoretical studies on related 9,10-substituted anthracenes have explored their intramolecular charge transfer (ICT) character, which is crucial for designing efficient light-emitting materials. researchgate.net The specific substitution on this compound could be systematically studied to modulate its emission wavelengths and quantum yields, key parameters for optoelectronic device performance.

Table 1: Optoelectronic Properties of Related Anthracene Derivatives

| Compound | Relevant Property | Potential Application | Reference |

| 9-Nitroanthracene | Strong fluorescence | Organic Electronics | |

| 9-Bromo-10-nitroanthracene | Luminescent properties | Organic Light-Emitting Diodes (OLEDs) | smolecule.com |

| 9,10-Donor-Acceptor Substituted Anthracenes | Large quadratic hyperpolarizabilities | Nonlinear Optical (NLO) Materials | researchgate.net |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Tunable optoelectronic properties | Organic Semiconductors, Organic Solar Cells | researchgate.netresearchgate.net |

Advancements in Chemical Sensor and Probe Design

The development of sensitive and selective chemical sensors is a critical area of analytical chemistry. Fluorescent probes are particularly valuable, and anthracene derivatives are often employed as the core fluorophore. The photochemical reactivity and potential for derivatization of this compound make it an intriguing candidate for sensor and probe design.

9-Nitroanthracene itself is known to be a precursor for the fluorescent probe 9-aminoanthracene. The reduction of the nitro group to an amino group is a common transformation that can significantly alter the fluorescence properties of the anthracene core, a mechanism often exploited in "turn-on" fluorescent sensors. Similarly, 9-bromo-10-nitroanthracene has been identified as a candidate for chemosensors for detecting environmental pollutants. smolecule.com

The unique reactivity of the nitro group in this compound could be harnessed for specific analyte detection. For example, its photochemical conversion to products like 9-methyl-9-nitrosoanthracen-10-one could be monitored in the presence of certain species that quench or enhance this reaction. researchgate.net Furthermore, the synthesis of derivatives from this compound could lead to novel scaffolds for anion sensors or organocatalysts. mdpi.com The development of electrochemical sensors for nitro-PAHs also presents an established methodology that could be adapted for this compound, leveraging the electrochemical activity of the nitro group for detection. researchgate.net

Theoretical Predictions for Novel Reactivity and Derivative Design

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding synthetic efforts toward novel compounds with desired properties. For this compound, theoretical studies can illuminate its unique reactivity and provide blueprints for new derivatives.

The photochemical behavior of this compound is a key area for theoretical investigation. Upon irradiation, it primarily forms 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. researchgate.net This reaction proceeds via a proposed excited triplet state, where the sterically hindered nitro group, forced into a perpendicular orientation, rearranges to a nitrite (B80452) intermediate. researchgate.netresearchgate.net This intermediate then cleaves to form an anthryloxy radical and nitrogen monoxide. researchgate.net

Table 2: Photoproducts of this compound Irradiation

| Solvent | Major Product | Minor Product | Product Ratio | Reference |

| Chloroform (B151607) or Methanol (B129727) | 9-Methyl-9-nitrosoanthracen-10-one | 9,10-Anthraquinone | ~4:1 | researchgate.net |

Theoretical models can refine this proposed mechanism and predict how further substitutions on the anthracene ring would alter the reaction pathway and product distribution. For example, the nitration of the related compound 9,10-dimethylanthracene (B165754) leads to intermediates that can be transformed into derivatives like 9,10-bis(nitromethyl)anthracene. nih.gov One key intermediate, 9-methyl-9-nitro-10-nitromethylene-9,10-dihydroanthracene, has been successfully isolated, providing a platform for designing novel synthetic routes. nih.gov Theoretical calculations could predict the stability and reactivity of analogous intermediates starting from this compound, opening pathways to a wider range of functionalized anthracene derivatives.

Challenges and Opportunities in Nitroanthracene Chemistry

The chemistry of nitroanthracenes, including this compound, presents both significant challenges and compelling opportunities for innovation.

One of the primary challenges lies in controlling the regioselectivity of nitration and the separation of isomers. cncb.ac.cn The synthesis of specific nitro-PAHs can result in complex mixtures, requiring sophisticated purification techniques. Another challenge is managing the photochemical reactivity of these compounds. The rapid degradation of this compound under UV light (degradation half-life of ~14 minutes) necessitates careful handling but also presents an opportunity.

This reactivity is a key opportunity. The light-induced generation of reactive species like nitric oxide from nitroanthracene derivatives has been explored for applications in photodynamic therapy (PDT). nih.gov By designing a 9-nitroanthracene derivative that converts to a cytotoxic anthraquinone (B42736) only upon photoirradiation, researchers aim to reduce the systemic toxicity associated with conventional photosensitizers. nih.gov This concept could be extended and refined using this compound, with its specific photochemical pathway.

A major opportunity in nitro-PAH chemistry is leveraging the unique properties conferred by the nitro group's orientation. In compounds like this compound, steric hindrance forces the nitro group to be perpendicular to the aromatic rings. researchgate.net This orientation influences its photochemical reactivity and is thought to reduce its mutagenicity compared to planar nitro-PAHs. researchgate.net Understanding and exploiting this structure-property relationship is a significant avenue for future research, enabling the design of reactive yet potentially less toxic materials for various applications.

Q & A

Q. What are the recommended synthetic routes for 9-Methyl-10-nitroanthracene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of 9-methylanthracene derivatives. A regioselective nitration protocol using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) is recommended to minimize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Post-synthetic characterization should include H/C NMR to confirm nitro-group positioning and methyl substitution .

- Key Considerations : Avoid excessive heating to prevent decomposition of the nitro group. Use inert atmospheres (N₂/Ar) to stabilize intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze H and C chemical shifts to confirm substitution patterns. For example, nitro groups induce deshielding (~δ 8.5–9.0 ppm for aromatic protons) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards (e.g., 9-nitroanthracene derivatives) .

- Elemental Analysis : Validate empirical formula (C₁₅H₁₁NO₂) with <0.3% deviation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95/P100) during powder handling to avoid inhalation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent photodegradation and oxidation .

- Waste Disposal : Neutralize residues with 10% NaOH before incineration to minimize nitro-group toxicity .

Advanced Research Questions

Q. How does the methyl-nitro substitution pattern influence the photochemical reactivity of this compound?

- Methodological Answer : The electron-withdrawing nitro group and electron-donating methyl group create a push-pull electronic effect, enhancing charge-transfer transitions. Use UV-Vis spectroscopy (λ = 300–500 nm) to monitor absorbance shifts. Compare with anthracene (λ = 356 nm) and 9-nitroanthracene (λ = 390 nm) to quantify bathochromic shifts. Irradiate samples with UV light (365 nm) and track photodecomposition via HPLC-MS to assess stability .

- Data Interpretation : Contradictions in photostability data may arise from solvent polarity (e.g., higher degradation in polar solvents due to solvolysis) .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Recrystallization : Purify samples using gradient cooling in ethanol/dichloromethane to eliminate polymorphic variations.

- DSC/TGA : Perform differential scanning calorimetry (DSC) to measure precise melting points and detect phase transitions. Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C) .

- Cross-Validate Spectra : Compare NMR data with NIST reference libraries to resolve peak assignment conflicts .

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.